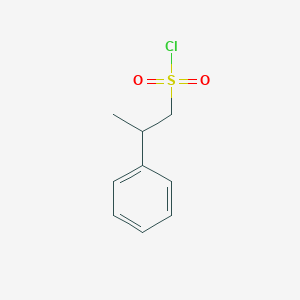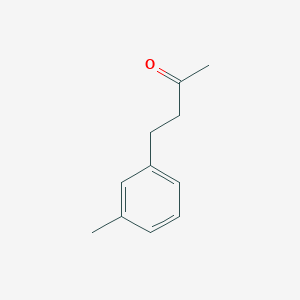
4-(3-Methylphenyl)butan-2-one
Übersicht
Beschreibung
“4-(3-Methylphenyl)butan-2-one” is a chemical compound with the CAS Number: 102611-24-5 . It has a molecular weight of 162.23 and its IUPAC name is 4-(3-methylphenyl)-2-butanone . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “4-(3-Methylphenyl)butan-2-one” is 1S/C11H14O/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8H,6-7H2,1-2H3 . This indicates that it has 11 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“4-(3-Methylphenyl)butan-2-one” is a liquid at room temperature . It has a predicted melting point of 29.96° C, a predicted boiling point of 244.5° C at 760 mmHg, a predicted density of 1.0 g/cm^3, and a predicted refractive index of n 20D 1.50 .Wissenschaftliche Forschungsanwendungen
Crystallographic Structure Analysis
- Application : 4-(3-Methylphenyl)butan-2-one and its derivatives have been studied for their crystallographic structures using x-ray analysis. Such studies are essential for understanding the molecular and atomic arrangement within these compounds, providing insights into their physical and chemical properties (Shi & Jiang, 1999).
Anti-inflammatory Properties
- Application : Derivatives of 4-(3-Methylphenyl)butan-2-one have been explored for their anti-inflammatory properties. The research highlights the potential therapeutic applications of these compounds in treating inflammation-related conditions (Goudie et al., 1978).
Electrocatalytic Hydrogenation
- Application : The compound and its variants have been subjected to electrocatalytic hydrogenation studies, which is a process of adding hydrogen to the molecule using an electrochemical method. This research has implications for chemical synthesis and industrial applications (Bryan & Grimshaw, 1997).
Skin Whitening Properties
- Application : Certain derivatives of 4-(3-Methylphenyl)butan-2-one have been found to possess skin whitening properties. These findings have significant implications in the field of medical cosmetology, particularly for the development of skin-lightening products (Wu et al., 2015).
Aldol Condensation Reactions
- Application : The compound has been used to study aldol condensation reactions on activated alumina. This research is crucial in understanding the mechanisms of certain chemical reactions that are fundamental in organic synthesis (Bell et al., 1984).
Pharmaceutical Research
- Application : Research has been conducted to isolate novel derivatives of 4-(3-Methylphenyl)butan-2-one with potential pharmaceutical applications, highlighting the compound's relevance in drug discovery and development (Wang et al., 2021).
Eigenschaften
IUPAC Name |
4-(3-methylphenyl)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGLNWWTEVSGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307421 | |
| Record name | 4-(3-Methylphenyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)butan-2-one | |
CAS RN |
102611-24-5 | |
| Record name | 4-(3-Methylphenyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102611-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methylphenyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




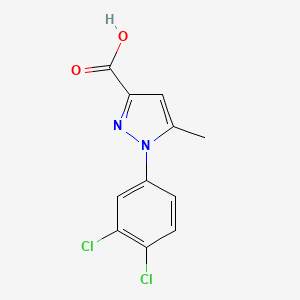
![Carbamic acid, [2-hydroxy-2-(2-thienyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B3374566.png)
![[2-(2-Methoxyethoxy)phenyl]methanol](/img/structure/B3374571.png)
![3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylaniline](/img/structure/B3374578.png)
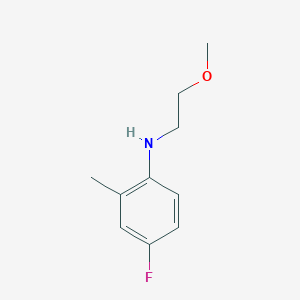
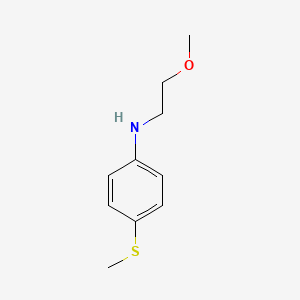
![1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3374601.png)
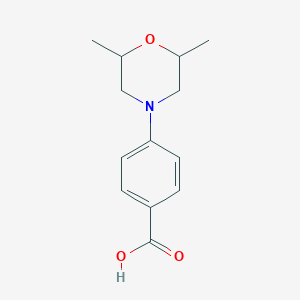
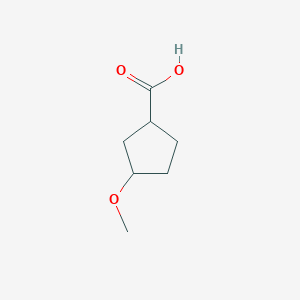

![1,2-difluoro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3374628.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl-](/img/structure/B3374648.png)
